molecular formula C18H24ClN3O2 B6269750 N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride CAS No. 2418727-26-9

N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride

Cat. No.: B6269750
CAS No.: 2418727-26-9
M. Wt: 349.9
InChI Key:
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Description

N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride is a synthetic compound with a complex molecular structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s unique structure, which includes an oxazole ring, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the amino-cyclohexyl and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

    Oxazole Ring Formation: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Amino-Cyclohexyl Group: This step involves the reaction of cyclohexylamine with the oxazole intermediate, often in the presence of a coupling agent.

    Phenyl Group Addition: The phenyl group is introduced through a substitution reaction, typically using a phenyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and improve consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Phenyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Pharmacology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Biochemistry: Researchers investigate its role in biochemical pathways and its potential as a biochemical probe.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-1-cyclohexylethyl)-2-(naphthalen-2-yl)acetamide hydrochloride
  • 2-amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Uniqueness

N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride stands out due to its oxazole ring, which imparts unique chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.

Properties

CAS No.

2418727-26-9

Molecular Formula

C18H24ClN3O2

Molecular Weight

349.9

Purity

87

Origin of Product

United States

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